3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine
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Description
The compound contains several functional groups including a 1,3,4-oxadiazole ring, a piperazine ring, and a pyridazine ring. The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The piperazine ring is a six-membered ring with two nitrogen atoms. The pyridazine ring is a six-membered ring with two nitrogen atoms.
Synthesis Analysis
While the specific synthesis of this compound is not available, the synthesis of similar compounds often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane . The 1,3,4-oxadiazole ring can also be formed from the oxidation of tetrazoles in the presence of aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the substituents on them. The exact structure would need to be determined by techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring can undergo reactions with nucleophiles at the carbon between the two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is thermostable due to its resonance energy .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-13-19-22-17(25-13)12-23-8-10-24(11-9-23)16-6-5-15(20-21-16)14-4-2-3-7-18-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYAYGKMXBJTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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